molecular formula C13H9BrClNO B12541979 2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one CAS No. 142978-14-1

2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one

Cat. No.: B12541979
CAS No.: 142978-14-1
M. Wt: 310.57 g/mol
InChI Key: MXFABHNUCAUZOY-UHFFFAOYSA-N
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Description

2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a pyridinyl group attached to an ethanone backbone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one typically involves the bromination of 1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethanol.

    Oxidation: Formation of 2-bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethanoic acid.

Scientific Research Applications

2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridinyl and chlorophenyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-chlorophenyl)ethanone
  • 2-Bromo-1-(4-chlorophenyl)ethanone
  • 2-Bromo-1-(2,4-dichlorophenyl)ethanone

Uniqueness

2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

142978-14-1

Molecular Formula

C13H9BrClNO

Molecular Weight

310.57 g/mol

IUPAC Name

2-bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C13H9BrClNO/c14-8-13(17)12-7-3-6-11(16-12)9-4-1-2-5-10(9)15/h1-7H,8H2

InChI Key

MXFABHNUCAUZOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)CBr)Cl

Origin of Product

United States

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